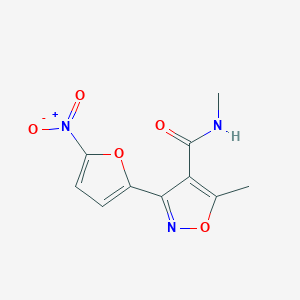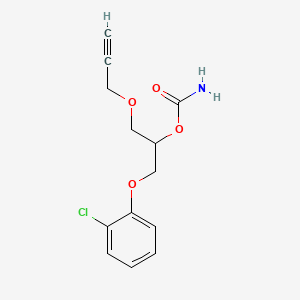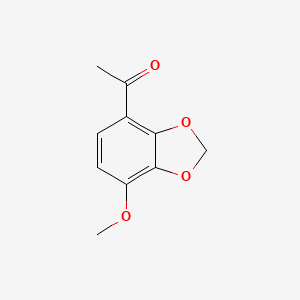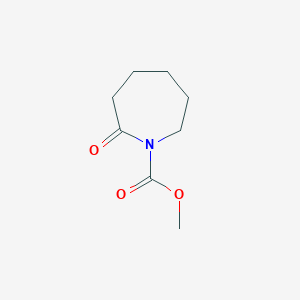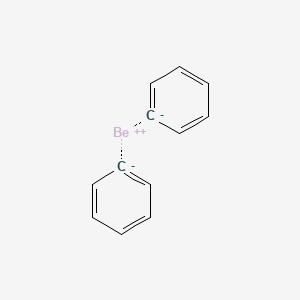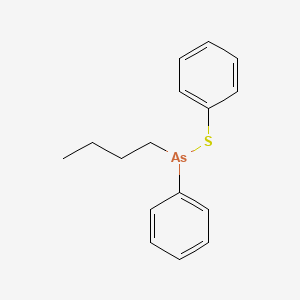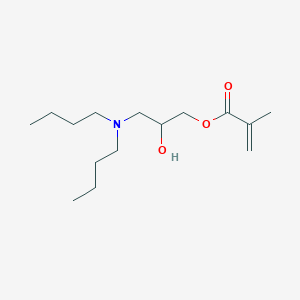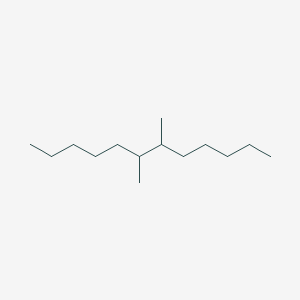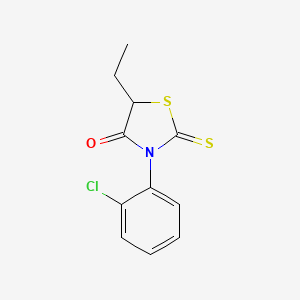
3-(o-Chlorophenyl)-5-ethylrhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(o-Chlorophenyl)-5-ethylrhodanine: is an organic compound that belongs to the rhodanine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Chlorophenyl)-5-ethylrhodanine typically involves the reaction of o-chlorophenylthiourea with ethyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(o-Chlorophenyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(o-Chlorophenyl)-5-ethylrhodanine is used as a building block in organic synthesis.
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has been explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for developing new therapeutic agents .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of 3-(o-Chlorophenyl)-5-ethylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt metabolic pathways. The o-chlorophenyl group enhances its binding affinity to certain biological targets, making it effective in inhibiting enzyme activity .
Comparison with Similar Compounds
- 3-(o-Chlorophenyl)-5-methylrhodanine
- 3-(p-Chlorophenyl)-5-ethylrhodanine
- 3-(o-Bromophenyl)-5-ethylrhodanine
Comparison: 3-(o-Chlorophenyl)-5-ethylrhodanine is unique due to the presence of the o-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to its analogs. The ethyl group at the 5-position also contributes to its distinct properties, making it more lipophilic and potentially increasing its bioavailability .
Properties
CAS No. |
23522-49-8 |
|---|---|
Molecular Formula |
C11H10ClNOS2 |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-2-9-10(14)13(11(15)16-9)8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3 |
InChI Key |
LZAUBUPIIYXBGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


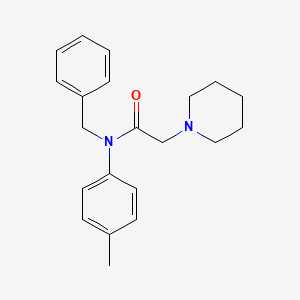
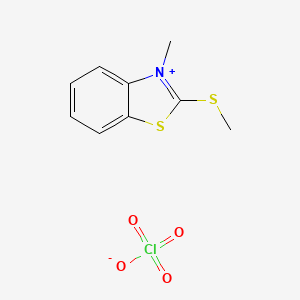
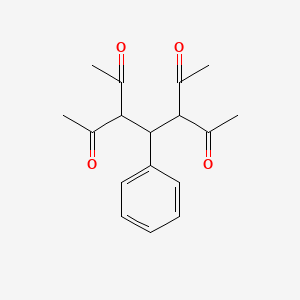


![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
